3-[2-(Benzyloxy)phenoxy]propan-1-OL
Description
3-[2-(Benzyloxy)phenoxy]propan-1-OL is a synthetic organic compound featuring a propan-1-ol backbone substituted with a 2-(benzyloxy)phenoxy group at the third carbon.
Properties
CAS No. |
97431-86-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C16H18O3/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
InChI Key |
TZTDOXFGCLSSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenoxy]propan-1-OL typically involves the reaction of 2-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for the oxidation of the primary alcohol group.
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-[2-(Benzyloxy)phenoxy]propanal or 3-[2-(Benzyloxy)phenoxy]propanoic acid.
Reduction: Formation of 3-[2-(Benzyloxy)phenoxy]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Benzyloxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The primary alcohol group can undergo oxidation or reduction, further modulating its chemical properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 YOK-1109
- Structure: (R)-1-(2-((3-(3,4-bis(benzyloxy)phenoxy)-2-hydroxypropyl)amino)ethyl)guanidine.
- Comparison: Both compounds share a propanol core with phenoxy substituents. However, YOK-1109 includes additional functional groups:
- A bis(benzyloxy)phenoxy moiety, enhancing aromaticity and steric bulk.
- Activity: YOK-1109 is a SQSTM1-ZZ domain agonist with demonstrated bioactivity, while 3-[2-(Benzyloxy)phenoxy]propan-1-OL lacks explicit functional data but may serve as a simpler precursor or control compound .
2.1.2 1-Butoxy-2-propanol
- Structure : A secondary alcohol with a butoxy group at the first carbon.
- Comparison: Polarity: 1-Butoxy-2-propanol is less polar due to its shorter ether chain and lack of aromatic substituents. Safety Profile: Requires stringent personal protective equipment (PPE), including EN 374-certified gloves and respiratory protection in poorly ventilated areas . In contrast, this compound’s benzyl groups may necessitate specialized handling for flammability or toxicity.
2.1.3 Chalcone-Acetamide Derivatives
- Examples: 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide ().
- Comparison: Core Structure: Chalcone derivatives feature acryloyl and acetamide groups instead of propanol backbones. Synthesis: Synthesized via chloroacetylation of diphenylamine followed by chalcone coupling, contrasting with the etherification or hydroxylation routes likely used for this compound .
Research Findings and Patent Landscape
- YTK-2205 and YOK-1109: These SQSTM1 agonists () highlight the importance of propanol derivatives in drug discovery. This compound’s simpler structure could serve as a scaffold for optimizing pharmacokinetic properties (e.g., reducing molecular weight while retaining binding affinity) .
- Safety Protocols: Unlike 1-butoxy-2-propanol, this compound’s aromatic groups may require specific environmental controls to prevent contamination of water systems, as seen in industrial solvent guidelines .
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